molecular formula C11H11NO6 B1361803 4,5-Dimethoxy-2-nitrocinnamic acid CAS No. 20567-38-8

4,5-Dimethoxy-2-nitrocinnamic acid

Cat. No. B1361803
CAS RN: 20567-38-8
M. Wt: 253.21 g/mol
InChI Key: BZIRMMAJZSOLEW-ONEGZZNKSA-N
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Description

4,5-Dimethoxy-2-nitrocinnamic acid is a chemical compound with the molecular formula C11H11NO6 . It has an average mass of 253.208 Da and a monoisotopic mass of 253.058640 Da . It is a yellow crystal with a spicy smell .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxy-2-nitrocinnamic acid consists of a nitro group (NO2) and two methoxy groups (OCH3) attached to a benzene ring, which is further connected to an acrylic acid group (CH=CHCO2H) .


Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrocinnamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 482.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a melting point of 293°C (dec.) (lit.) . It’s insoluble in water but soluble in DMSO and methanol .

Scientific Research Applications

Peroxynitrite and Nitric Oxide Donors Interaction

4,5-Dimethoxy-2-nitrocinnamic acid (DMNCA) shows potential in studying nitric oxide (NO) related biochemistry. A study found that sinapinic acid, structurally similar to DMNCA, reacted with peroxynitrous acid to yield a red product, potentially useful in S-nitrosation studies and as a spectroscopic analyte for detecting peroxynitrite or NO+ donors (Akhter et al., 2003).

Electrophilic Substitution in Chemical Synthesis

DMNCA can be involved in novel chemical transformations. For instance, the cerium(IV)-induced nitration of cinnamic acids, including compounds similar to DMNCA, shows a unique remote electrophilic substitution mechanism, expanding the understanding of cerium(IV) reactions (Peterson et al., 1988).

Photocaged Compounds in Biological Studies

DMNCA derivatives have applications in biological systems. For example, 4,5-dimethoxy-2-nitrobenzylserine, a derivative, was used to control protein phosphorylation in yeast, highlighting its use in studying cellular processes and protein functions (Lemke et al., 2007).

DNA Binding and Alkaline Phosphatase Inhibition

Zinc(II) complexes with 4-nitrocinnamic acid, structurally similar to DMNCA, show strong DNA interaction and significant alkaline phosphatase inhibition, suggesting potential biomedical applications (Hafeez et al., 2014).

Photomechanical Properties and Crystal Chemistry

DMNCA's structural analogues have been studied for their photomechanical behavior and crystal chemistry. For example, different forms of dimethoxycinnamic acid exhibit varied photochemical properties, which are essential for understanding solid-state reactions and materials science applications (Mishra et al., 2015).

Photochemical Reaction Mechanisms

The photochemical reactions of DMNCA derivatives, such as 4,5-dimethoxy-2-nitrobenzyl acetate, have been analyzed using ultrafast lasers, contributing to the understanding of electronic dynamics and reaction mechanisms in photochemistry (Hashimoto et al., 2019).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIRMMAJZSOLEW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitrocinnamic acid

CAS RN

20567-38-8
Record name 4,5-Dimethoxy-2-nitrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Chauncy - 1970 - ro.uow.edu.au
A new synthesis of the racemic forms of four methoxy substituted phenanthroindolizidines has been accomplished. The structures of two of the synthetic products, the tetramethoxy …
Number of citations: 3 ro.uow.edu.au
JR Peterson, HD Do, AJ Dunham - Canadian journal of …, 1988 - cdnsciencepub.com
La réaction de l'acide diméthoxy-3,4 cinnamique-(E) avec le nitrate d'ammonium cérique dans l'acide trifluoroacétique conduit au diméthoxy-1,2 nitro-4 (nitro-2 éthènyl)-4 benzène-(E), …
Number of citations: 16 cdnsciencepub.com

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